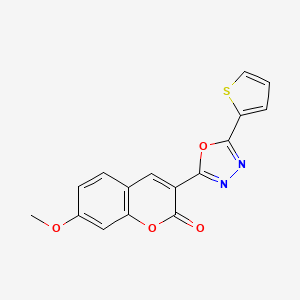

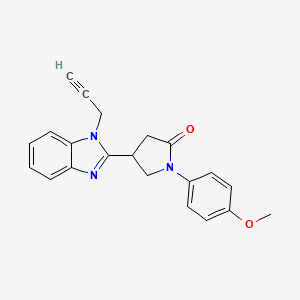

4-cyano-N-(2-oxothiolan-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

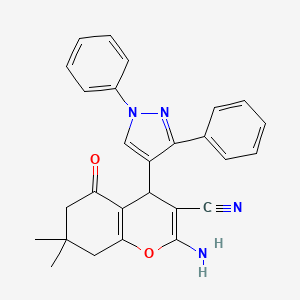

The compound 4-cyano-N-(2-oxothiolan-3-yl)benzamide is a benzamide derivative, which is a class of compounds known for their biological applications. While the provided papers do not directly discuss this specific compound, they do provide insight into the synthesis and biological evaluation of structurally related benzamide derivatives. These insights can be extrapolated to hypothesize about the synthesis, structure, and potential applications of this compound.

Synthesis Analysis

The synthesis of benzamide derivatives can be achieved through various methods. One such method is described in the first paper, where N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides were synthesized using substituted benzohydrazides and 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water . This reaction is noted for adhering to green chemistry principles and achieving nearly quantitative yields. Although the specific synthesis of this compound is not detailed, similar green chemistry approaches could potentially be applied to synthesize this compound efficiently.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of the benzamide moiety. The specific functional groups attached to this core structure can significantly influence the compound's reactivity and interaction with biological targets. The papers provided do not offer direct information on the molecular structure of this compound, but the general knowledge of benzamide chemistry suggests that the cyano and oxothiolan groups would contribute to the compound's electronic properties and potential biological activity.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide group and any additional substituents. The papers do not discuss the chemical reactions of this compound specifically, but it can be inferred that the compound could undergo reactions typical of benzamides, such as nucleophilic substitution or hydrolysis, depending on the reaction conditions and the nature of the substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The provided papers do not give specific details on the physical and chemical properties of this compound, but it is reasonable to assume that the cyano group would increase the compound's polarity, potentially affecting its solubility in various solvents.

Biological Evaluation

The second paper discusses the biological evaluation of a series of benzamide derivatives, highlighting their potential as inhibitors of various enzymes, including alkaline phosphatases and ecto-5′-nucleotidases . Although this compound is not evaluated in this study, the reported biological activity of related compounds suggests that it could also possess biological relevance, warranting further investigation into its potential medicinal applications.

Aplicaciones Científicas De Investigación

Colorimetric Sensing of Fluoride Anions A study by Younes et al. (2020) developed N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for colorimetric sensing of fluoride anions. They demonstrated a distinct color transition in response to fluoride anion, highlighting its application in naked-eye detection in solutions (Younes et al., 2020).

Alkaline Phosphatase Inhibition Research by Abbasi et al. (2019) synthesized bi-heterocyclic benzamides and evaluated them as inhibitors of alkaline phosphatase, a key enzyme in bone and teeth calcification. These compounds exhibited significant inhibition, suggesting potential medicinal applications (Abbasi et al., 2019).

Anticancer Agent Development Yılmaz et al. (2015) focused on synthesizing benzamide derivatives as pro-apoptotic agents for cancer treatment. Their study identified compounds with significant growth inhibition effects on melanoma cell lines, indicating their potential as anticancer agents (Yılmaz et al., 2015).

Investigation of Isocyanide Formation Sączewski et al. (2006) explored the rearrangement of benzoyl cyanide, leading to the formation of N-(4-cyano-2-phenyloxazol-5-yl)benzamide. Their work provides insights into the chemical behavior and potential applications of these compounds in synthetic chemistry (Sączewski et al., 2006).

Melanoma Cytotoxicity and Imaging Wolf et al. (2004) investigated benzamide derivatives for their melanoma cytotoxicity. They developed radioiodinated benzamides, which showed selective uptake by melanoma cells, highlighting their potential in targeted drug delivery and imaging in nuclear medicine (Wolf et al., 2004).

Antiviral Studies Wilkerson et al. (2017) synthesized 2-cyano-substituted benzothiazines, including benzamide byproducts, for antiviral research. These compounds have potential applications in the development of antiviral drugs (Wilkerson et al., 2017).

Anti-Tubercular Applications Nimbalkar et al. (2018) synthesized benzamide derivatives for anti-tubercular applications. They reported promising in vitro activity against Mycobacterium tuberculosis, along with non-cytotoxic nature, suggesting their potential as anti-tubercular agents (Nimbalkar et al., 2018).

Copper-Catalyzed Intramolecular Cyclization Wang et al. (2008) employed benzamide derivatives in copper-catalyzed intramolecular cyclization processes, synthesizing a variety of compounds with potential applications in medicinal chemistry (Wang et al., 2008).

Green Synthesis Approach Horishny and Matiychuk (2020) utilized benzamides in a green chemistry approach, synthesizing N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides. Their method emphasizes environmentally friendly synthesis techniques (Horishny & Matiychuk, 2020).

Pyrimido-Benzothiazole Derivatives Synthesis Baheti et al. (2002) synthesized 4H-Pyrimido[2,1-b]benzothiazole derivatives. Their work contributes to the development of novel compounds with potential pharmaceutical applications (Baheti et al., 2002).

Non-Linear Optical and Molecular Docking Studies Jayarajan et al. (2019) synthesized and characterized compounds for non-linear optical properties and conducted molecular docking studies, demonstrating potential applications in cancer treatment (Jayarajan et al., 2019).

Antioxidant Activity Evaluation Bondock et al. (2016) synthesized oxadiazoles with benzamide components and evaluated their antioxidant activity. Some compounds showed excellent activity and protection against DNA damage (Bondock et al., 2016).

Direcciones Futuras

Benzamides, including “4-cyano-N-(2-oxothiolan-3-yl)benzamide”, have potential applications in various fields such as the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, future research could focus on exploring these applications further.

Propiedades

IUPAC Name |

4-cyano-N-(2-oxothiolan-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c13-7-8-1-3-9(4-2-8)11(15)14-10-5-6-17-12(10)16/h1-4,10H,5-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXCDJUGMRVFTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1NC(=O)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3005229.png)

![3,4-Dihydro-1H-isochromen-1-yl-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3005230.png)

![7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005233.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B3005238.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3005246.png)